molecular formula C20H34O3 B012203 Aplykurodin A CAS No. 101691-10-5

Aplykurodin A

Cat. No. B012203
CAS RN: 101691-10-5
M. Wt: 322.5 g/mol
InChI Key: ZMZGVKFGMPZNMA-VZNPGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplykurodin A is a natural product that has been isolated from the marine sponge Aplysina sp. It is a type of macrolide that has shown promising results in scientific research. The compound has been found to have several biochemical and physiological effects, making it a potential candidate for various applications in the field of biomedicine.

Scientific Research Applications

1. Anticancer Properties in Hepatocellular Carcinoma

Aplykurodin A, isolated from Aplysia kurodai, exhibits significant potential as a therapeutic agent for human hepatocellular carcinoma. It antagonizes Wnt/β-catenin signaling, a key pathway involved in the development of this cancer. By accelerating intracellular β-catenin degradation, aplykurodin A reduces oncogenic β-catenin levels and decreases the expression of β-catenin-dependent genes. This leads to inhibited cell proliferation and the induction of apoptosis and autophagy in hepatoma cells (Lee, Zhou, Na, & Oh, 2020).

2. Synthesis Studies for Aplykurodins

Significant research has been conducted to synthesize aplykurodins, which are ichthyotoxic marine lactones. These studies aim to understand the compound's structure and its biological activity. The process involves complex chemical reactions, illustrating the intricate nature of aplykurodin A and its analogues (Izzo, Meduri, Avallone, De Riccardis, & Sodano, 2000).

3. Application in Drug Delivery Systems

Research in drug delivery systems has explored the use of nanostructures and nanoparticles for enhancing the delivery of various compounds, including those similar in nature to aplykurodin A. These studies highlight the potential of utilizing unique carrier systems for efficient and targeted drug delivery, which could be applicable to aplykurodin A and related compounds (Freag, Elnaggar, Abdelmonsif, & Abdallah, 2016).

4. Total Synthesis of Aplykurodinone-1

The total synthesis of aplykurodinone-1, a related compound, has been accomplished, which is crucial for understanding the structural and functional aspects of aplykurodin A. This synthesis involves complex chemical procedures, demonstrating the compound's intricate nature and potential for various applications (Zhang & Danishefsky, 2010).

properties

CAS RN

101691-10-5

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one

InChI

InChI=1S/C20H34O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h12-17,19,21H,5-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1

InChI Key

ZMZGVKFGMPZNMA-VZNPGGIZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C

SMILES

CC(C)CCCC(C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C

Canonical SMILES

CC(C)CCCC(C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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